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Compound of Interest

Compound Name: BCDA

Cat. No.: B1663424 Get Quote

Welcome to the technical support center for addressing challenges related to detergent

interference in the Bicinchoninic Acid (BCA) protein assay. This resource is designed for

researchers, scientists, and drug development professionals to troubleshoot and resolve

common issues encountered during protein quantification.

Frequently Asked Questions (FAQs)
Q1: Why are detergents used in protein sample preparation?

Detergents are essential for solubilizing proteins, particularly membrane proteins, by disrupting

the lipid bilayer of cell membranes. They are also used to prevent protein aggregation and

maintain protein solubility during purification and analysis.

Q2: How do detergents interfere with the BCA assay?

The BCA assay is a copper-based protein quantification method.[1] The interference from

detergents can occur through several mechanisms:

Chelation: Some detergents can chelate the copper ions that are essential for the

colorimetric reaction, leading to inaccurate readings.

Reduction of Copper Ions: Certain detergents or impurities within them can reduce Cu²⁺ to

Cu¹⁺, the same reaction that is central to protein quantification in the BCA assay. This leads

to a false positive signal and an overestimation of protein concentration.[2]
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pH Alteration: The BCA assay is pH-sensitive. Detergents can alter the pH of the sample,

thereby affecting the reaction's efficiency and accuracy.[3]

Q3: Are all detergents incompatible with the BCA assay?

No, the BCA assay is known for its relatively good compatibility with a variety of non-ionic and

some zwitterionic detergents up to certain concentrations.[2] However, the tolerance level

varies significantly between different detergents.[4]

Q4: What are some common detergents that interfere with the BCA assay?

Common interfering detergents include Sodium Dodecyl Sulfate (SDS), Triton X-100, and

Tween 20.[5][6][7] The extent of interference is concentration-dependent.

Troubleshooting Guide
This guide addresses specific issues you might encounter when performing a BCA assay with

samples containing detergents.

Problem 1: My blank (buffer with detergent, no protein) shows a high background absorbance.

Cause: This is a classic sign of detergent interference. The detergent itself, or impurities

within it, is likely reducing the copper ions in the BCA reagent, leading to a strong color

development even without protein.[7] This is a known issue with detergents like Tween,

which can contain peroxide contaminants that act as reducing agents.[7]

Solution:

Prepare fresh detergent solutions: Use high-purity, peroxide-free detergents if available.[7]

Create a proper blank: Your blank must contain the same concentration of the detergent

as your samples. This will allow you to subtract the background absorbance caused by the

detergent.[6]

Dilute your sample: If your protein concentration is high enough, diluting the sample can

lower the detergent concentration to a compatible level.[8]
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Problem 2: The protein concentrations I'm measuring seem unexpectedly high and are not

reproducible.

Cause: This is another common symptom of detergent interference. If the detergent

concentration is above its compatibility limit for the BCA assay, it will contribute to the

colorimetric signal, leading to an overestimation of the protein concentration.[9] Inconsistent

pipetting of viscous detergent solutions can also lead to variability in the final concentration

and, consequently, fluctuating absorbance readings.[6]

Solution:

Check detergent compatibility: Refer to the detergent compatibility table below to ensure

your detergent concentration is within the acceptable range.

Perform a detergent tolerance test: Prepare a serial dilution of your lysis buffer (containing

the detergent but no protein) and run it in the BCA assay. This will help you identify the

concentration at which the detergent begins to significantly interfere.[10]

Remove the detergent: If the interference is too high, consider using a detergent removal

method prior to the assay.[11]

Problem 3: My standard curve is not linear.

Cause: High concentrations of certain detergents can affect the linearity of the standard

curve. This could be due to the detergent interfering with the protein-copper interaction or the

subsequent chelation step.

Solution:

Prepare standards in the same buffer: Ensure that your protein standards (e.g., BSA) are

prepared in the exact same buffer, including the same concentration of detergent, as your

unknown samples.[12] This helps to normalize the effect of the detergent across the

standard curve and the samples.

Use a detergent-compatible BCA assay kit: Several commercial kits are specifically

formulated to be compatible with higher concentrations of detergents.[1]
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Detergent Compatibility in BCA Assay
The following table summarizes the maximum compatible concentrations for several common

detergents in a standard BCA assay. Note that these values are approximate and can vary

depending on the specific assay protocol and kit manufacturer. It is always recommended to

validate the compatibility for your specific experimental conditions.[4]

Detergent Maximum Compatible Concentration (%)

Brij-35 5%

CHAPS 5%

Deoxycholic acid 5%

Nonidet P-40 (NP-40) 5%

Octyl β-glucoside 5%

SDS (Sodium Dodecyl Sulfate) 5%

Triton X-100 5%

Triton X-114 1%

Tween 20 1%

This data is compiled from multiple sources and represents typical tolerance limits.[3]

Experimental Protocols
Protocol 1: Standard BCA Protein Assay (Microplate
Procedure)
This protocol is a general guideline for performing a BCA assay.

Materials:

BCA Reagent A (containing bicinchoninic acid, sodium carbonate, and sodium tartrate in an

alkaline solution)
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BCA Reagent B (containing copper (II) sulfate)

Protein standard (e.g., Bovine Serum Albumin, BSA, at 2 mg/mL)

96-well microplate

Microplate reader capable of measuring absorbance at 562 nm

Procedure:

Prepare Protein Standards: Prepare a series of protein standards with known concentrations

(e.g., 0, 25, 125, 250, 500, 750, 1000, 1500, and 2000 µg/mL). Dilute the stock BSA solution

in the same buffer as your unknown samples.[13]

Prepare Working Reagent (WR): Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent

B. The solution should turn from a blue to a clear green color.[14]

Sample and Standard Loading: Pipette 25 µL of each standard and unknown sample into

separate wells of the microplate.[6]

Add Working Reagent: Add 200 µL of the WR to each well. Mix the plate thoroughly on a

plate shaker for 30 seconds.[14]

Incubation: Cover the plate and incubate at 37°C for 30 minutes.[13][14]

Absorbance Measurement: Cool the plate to room temperature. Measure the absorbance at

562 nm using a microplate reader.[13]

Data Analysis: Subtract the absorbance of the blank (0 µg/mL standard) from all other

readings. Plot the absorbance of the standards versus their concentration to create a

standard curve. Determine the concentration of the unknown samples from this curve.

Protocol 2: Acetone Precipitation to Remove Interfering
Substances
This protocol can be used to remove detergents and other interfering substances from your

protein sample before performing the BCA assay.[8]
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Materials:

Cold (-20°C) acetone

Microcentrifuge tubes

Microcentrifuge

Procedure:

Sample Preparation: Pipette your protein sample (e.g., 50 µL) into a microcentrifuge tube.[8]

Acetone Addition: Add 4 volumes of cold (-20°C) acetone (200 µL for a 50 µL sample) to

each tube.[8]

Incubation: Vortex the tubes and incubate them for at least 30 minutes at -20°C.[8]

Centrifugation: Centrifuge the tubes at maximum speed in a microcentrifuge for 10 minutes

to pellet the precipitated protein.[8]

Supernatant Removal: Carefully decant and discard the supernatant, which contains the

detergent and other interfering substances.

Pellet Drying: Allow the protein pellet to air-dry at room temperature for about 30 minutes to

evaporate any residual acetone.[8]

Resuspension: Resuspend the protein pellet in a buffer compatible with the BCA assay.

Protein Quantification: Proceed with the Standard BCA Protein Assay as described in

Protocol 1.
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Start: Inaccurate BCA Results

Is the blank absorbance high?

Are protein concentrations
high and variable?

No

Action:
1. Use high-purity detergent.

2. Ensure blank contains detergent.
3. Dilute sample if possible.

Yes

Is the standard curve non-linear?

No

Action:
1. Verify detergent compatibility (Table).

2. Perform detergent tolerance test.
3. Remove detergent.

Yes

Action:
1. Prepare standards in sample buffer.
2. Use detergent-compatible assay kit.

Yes

End: Accurate BCA Results

No

Click to download full resolution via product page

Caption: Troubleshooting workflow for detergent interference in BCA assays.
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Start: Protein Sample
with Interfering Detergent

Add 4 volumes of
cold (-20°C) acetone

Incubate at -20°C
for 30 minutes

Centrifuge for 10 minutes
at max speed

Discard supernatant
(contains detergent)

Air-dry protein pellet
for 30 minutes

Resuspend pellet in
BCA-compatible buffer

Proceed to BCA Assay
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Caption: Workflow for acetone precipitation to remove detergents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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